3-(Propan-2-yloxycarbonylamino)benzoic acid
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Overview
Description
3-(Propan-2-yloxycarbonylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core with a propan-2-yloxycarbonylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yloxycarbonylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with isopropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yloxycarbonylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The propan-2-yloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(Propan-2-yloxycarbonylamino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yloxycarbonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in the synthesis of folic acid and its derivatives.
Benzoic acid: Widely used as a food preservative and in the synthesis of various organic compounds.
Aminosalicylic acid: Used as an anti-tubercular agent
Uniqueness
3-(Propan-2-yloxycarbonylamino)benzoic acid is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
14357-53-0 |
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Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-(propan-2-yloxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(2)16-11(15)12-9-5-3-4-8(6-9)10(13)14/h3-7H,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
YQZCBYMQSLHUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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